2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
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Description
Synthesis Analysis
The synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide derivatives involves various chemical strategies, including the reaction of benzothiazoles with acetic acid and other precursors. For example, one approach involves refluxing benzothiazoles with acetic acid to synthesize hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides, highlighting the role of substituents in the benzothiazole moiety in the synthesis process (Balijapalli et al., 2017). Another method includes the condensation of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride with N-hydroxybenzotrizole, showcasing a convenient and fast synthesis of novel derivatives (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been elucidated through various analytical techniques, including crystallography and spectroscopy. For instance, the crystallographic analysis reveals distinct dihedral angles between the benzothiazol-2-yl ring system and the acetamide group, contributing to the understanding of its molecular conformation and stability (Nayak et al., 2013).
Chemical Reactions and Properties
The compound's chemical reactivity has been explored through its participation in various chemical reactions, including those leading to the formation of antimicrobial agents and other biologically active derivatives. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation showcases its utility in producing compounds with potential antimicrobial activity (Turan-Zitouni et al., 2007).
Physical Properties Analysis
The physical properties of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure and the nature of its substituents.
Chemical Properties Analysis
The chemical properties, including acidity (pKa) values, reactivity towards nucleophiles and electrophiles, and participation in hydrogen bonding, are essential for understanding the compound's behavior in chemical reactions. The determination of pKa values of derivatives, as demonstrated by Duran and Canbaz, provides insights into their acid-base behavior, which is critical for their biological activity and solubility (Duran & Canbaz, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)5-11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHAAMBNOQKMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353762 |
Source
|
Record name | 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide | |
CAS RN |
881-11-8 |
Source
|
Record name | 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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